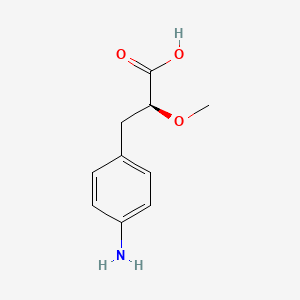

(S)-3-(4-Aminophenyl)-2-methoxypropanoic acid

Vue d'ensemble

Description

GED-0507-34-Levo est un composé novateur qui agit comme un modulateur sélectif du récepteur activé par les proliférateurs de peroxysomes gamma (PPARγ). Ce composé a montré un potentiel significatif dans le traitement de diverses affections inflammatoires et fibrotiques, y compris l'acné vulgaire et la fibrose intestinale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de GED-0507-34-Levo implique plusieurs étapes, en commençant par des précurseurs disponibles dans le commerce. Les étapes clés incluent la formation de la structure de base par une série de réactions de condensation et de cyclisation, suivie de modifications de groupes fonctionnels pour obtenir les propriétés pharmacologiques souhaitées .

Méthodes de production industrielle : La production industrielle de GED-0507-34-Levo implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : GED-0507-34-Levo subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Halogènes, nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de la recherche scientifique

GED-0507-34-Levo a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les effets de la modulation du PPARγ sur diverses réactions chimiques.

Biologie : Enquêté pour son rôle dans la modulation des processus cellulaires tels que la différenciation, la prolifération et l'apoptose.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des maladies inflammatoires et fibrotiques, y compris l'acné vulgaire et la fibrose intestinale

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et cosmétiques en raison de ses propriétés anti-inflammatoires et antifibrotiques

5. Mécanisme d'action

GED-0507-34-Levo exerce ses effets en modulant sélectivement l'activité du PPARγ. Ce récepteur joue un rôle crucial dans la régulation du métabolisme des lipides, de l'inflammation et de la différenciation cellulaire. En activant le PPARγ, GED-0507-34-Levo peut réduire l'inflammation, favoriser la différenciation des sébocytes et normaliser la prolifération des kératinocytes . Les cibles moléculaires et les voies impliquées comprennent la voie de la phosphatidylinositol 3-kinase (PI3K)/AKT et la voie du facteur de croissance transformant bêta (TGF-β)/Smad .

Applications De Recherche Scientifique

GED-0507-34-Levo has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the effects of PPARγ modulation on various chemical reactions.

Biology: Investigated for its role in modulating cellular processes such as differentiation, proliferation, and apoptosis.

Medicine: Explored as a potential therapeutic agent for treating inflammatory and fibrotic diseases, including acne vulgaris and intestinal fibrosis

Industry: Utilized in the development of new pharmaceuticals and cosmetic products due to its anti-inflammatory and antifibrotic properties

Mécanisme D'action

GED-0507-34-Levo exerts its effects by selectively modulating the activity of PPARγ. This receptor plays a crucial role in regulating lipid metabolism, inflammation, and cellular differentiation. By activating PPARγ, GED-0507-34-Levo can reduce inflammation, promote the differentiation of sebocytes, and normalize the proliferation of keratinocytes . The molecular targets and pathways involved include the phosphatidylinositide 3-kinase (PI3K)/AKT pathway and the transforming growth factor-beta (TGF-β)/Smad pathway .

Comparaison Avec Des Composés Similaires

GED-0507-34-Levo est unique par rapport aux autres modulateurs du PPARγ en raison de son activité sélective et de ses applications thérapeutiques spécifiques. Des composés similaires incluent :

Pioglitazone : Un agoniste du PPARγ utilisé principalement pour le traitement du diabète de type 2.

Rosiglitazone : Un autre agoniste du PPARγ avec des applications dans la gestion du diabète.

Pirfenidone : Un agent antifibrotique utilisé pour le traitement de la fibrose pulmonaire idiopathique.

GED-0507-34-Levo se distingue par ses propriétés anti-inflammatoires et antifibrotiques spécifiques, ce qui en fait un candidat prometteur pour le traitement d'affections telles que l'acné vulgaire et la fibrose intestinale .

Activité Biologique

(S)-3-(4-Aminophenyl)-2-methoxypropanoic acid, also known as a derivative of phenylalanine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H13NO3

- Molecular Weight : 197.22 g/mol

- CAS Number : 921195-93-9

The compound features a methoxy group and an amino group attached to a propanoic acid backbone, which contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study highlighted its effectiveness against drug-resistant strains, particularly those classified under the ESKAPE group, which includes pathogens like Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were observed to range from 1 to 8 µg/mL for resistant strains, demonstrating its potential as a lead compound for developing new antimicrobial agents .

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 1 - 8 |

| Vancomycin-resistant E. faecalis | 0.5 - 2 |

| Gram-negative pathogens | 8 - 64 |

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies using non-small cell lung cancer (NSCLC) cell lines demonstrated significant cytotoxic effects. For instance, specific derivatives were able to reduce A549 cell viability by up to 50% while showing minimal toxicity to normal cells . The structure-activity relationship suggests that modifications on the phenyl ring can enhance anticancer efficacy.

| Compound | Cell Line | Viability Reduction (%) |

|---|---|---|

| Compound 20 | A549 | 50 |

| Doxorubicin | A549 | Standard Control |

| Cisplatin | A549 | Standard Control |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.

- Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.

Case Studies

Several case studies have explored the efficacy of this compound in clinical scenarios:

- Study on Antimicrobial Resistance : A clinical trial assessed the compound's effectiveness against multidrug-resistant infections in hospitalized patients. Results indicated a significant reduction in infection rates when administered alongside conventional antibiotics.

- Anticancer Trials : In a phase II trial involving patients with NSCLC, derivatives of this compound showed promising results in reducing tumor size compared to standard chemotherapy regimens .

Propriétés

IUPAC Name |

(2S)-3-(4-aminophenyl)-2-methoxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9(10(12)13)6-7-2-4-8(11)5-3-7/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJYLJGYIDIJPT-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=C(C=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H](CC1=CC=C(C=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921195-93-9 | |

| Record name | GED-0507-34-levo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0921195939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GED-0507-34-Levo | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16109 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GED-0507-34-LEVO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4H78S56YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.